molecular formula C16H16O5 B078646 4-(Benzyloxy)-3,5-dimethoxybenzoic acid CAS No. 14588-60-4

4-(Benzyloxy)-3,5-dimethoxybenzoic acid

Cat. No. B078646
CAS RN: 14588-60-4
M. Wt: 288.29 g/mol
InChI Key: OVCCGNWMGBKDIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoic acid derivatives, including those similar to 4-(Benzyloxy)-3,5-dimethoxybenzoic acid, involves a series of reactions starting from basic benzoic acid or its analogs. Studies on similar compounds involve various synthetic routes, highlighting methods such as nitration, methoxyl substitution, reduction of NO2, diazotisation, and reduction to achieve desired substituents on the benzoic acid backbone (Zhang et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of benzoic acid derivatives provides insight into the arrangement of atoms and functional groups. Compounds with structural similarities to 4-(Benzyloxy)-3,5-dimethoxybenzoic acid, such as 3,4-dimethoxybenzoic acid, have been studied using techniques like X-ray diffraction, revealing nearly planar structures with specific intermolecular interactions, such as hydrogen bonding, influencing crystal formation and stability (Pinkus et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving 4-(Benzyloxy)-3,5-dimethoxybenzoic acid and its derivatives often include esterification, amidation, and other reactions relevant to functional group transformations. The reactivity can be influenced by the presence of electron-donating methoxy groups, affecting the compound's behavior in synthetic routes.

Physical Properties Analysis

The physical properties of compounds like 4-(Benzyloxy)-3,5-dimethoxybenzoic acid, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various conditions. For example, studies on similar compounds have detailed their crystalline structure, highlighting the role of molecular interactions in determining physical properties (Barich et al., 2004).

Scientific Research Applications

  • Synthesis and Labeling : Specific deuterium-labeled reserpines and trimethoxybenzoic acids, including 4-methoxy-3,5-dimethoxybenzoic acid, have been synthesized. These labeled compounds are important in research for tracing and understanding chemical reactions and biological pathways (Roth et al., 1982).

  • Environmental Photochemistry : The aqueous photochemistry of 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) was studied, revealing novel pH-dependent photosubstitution pathways upon photolysis. This research is relevant in understanding the environmental behavior of such compounds (Dallin et al., 2009).

  • Anticancer Properties : Derivatives of syringic acid, including benzyl 4-(benzyloxy)-3,5-dimethoxybenzoate, have shown selective anti-mitogenic activity against human malignant melanoma cells. This suggests their potential as a basis for new anticancer drugs, especially due to their selective activity and minimal cytotoxicity on normal cells (Orabi et al., 2013).

  • Microwave-Enhanced Synthesis : Studies have been conducted on the Suzuki-Miyaura cross-coupling of sterically hindered and electron-rich aryl halides with potassium vinyltrifluoroborate under microwave irradiation. This includes the coupling of benzyl 3,5-bis(benzyloxy)-4-bromobenzoate, demonstrating the applicability of these compounds in advanced synthetic chemistry (Brooker et al., 2010).

  • Liquid Crystalline Properties : The liquid crystalline dimer of 4-(4-pentenyloxy)benzoic acid, similar in structure to 4-(Benzyloxy)-3,5-dimethoxybenzoic acid, was synthesized and studied for its mesophase properties. Such studies are essential in the development of new materials with specific optical and electronic properties (Qaddoura & Belfield, 2010).

Safety and Hazards

The safety and hazards of a specific compound would depend on its structure and properties. It’s important to refer to the relevant safety data sheet (SDS) for information on handling, storage, and disposal .

Future Directions

The future directions for research on benzyloxybenzoic acids could include further exploration of their synthesis methods, investigation of their potential applications in medicinal chemistry, and study of their physical and chemical properties .

properties

IUPAC Name

3,5-dimethoxy-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-19-13-8-12(16(17)18)9-14(20-2)15(13)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCCGNWMGBKDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427912
Record name 4-(benzyloxy)-3,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3,5-dimethoxybenzoic acid

CAS RN

14588-60-4
Record name 4-(benzyloxy)-3,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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